6-Nitrogramine
Overview
Description
6-Nitrogramine, also known as 3-(Dimethylaminomethyl)-6-nitroindole, is an organic compound with the molecular formula C11H13N3O2. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is notable for its nitro group at the sixth position and a dimethylaminomethyl group at the third position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Nitrogramine can be synthesized through a multi-step process involving the nitration of indole derivatives. The typical synthetic route includes:
Nitration of Indole: Indole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Dimethylaminomethylation: The nitrated indole is then subjected to a Mannich reaction, where formaldehyde and dimethylamine are used to introduce the dimethylaminomethyl group at the third position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 6-Nitrogramine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: Acidic or basic hydrolysis can cleave the dimethylaminomethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Hydrolysis: Strong acids or bases like hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: 6-Aminoindole derivatives.
Substitution: Various substituted indole derivatives.
Hydrolysis: Indole derivatives with different functional groups.
Scientific Research Applications
6-Nitrogramine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in developing pharmaceuticals, particularly in cancer research due to its ability to inhibit cell proliferation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitrogramine involves its interaction with cellular proteins and enzymes. It is known to inhibit cell proliferation by interfering with the cell cycle. The nitro group plays a crucial role in its activity, as it can undergo reduction to form reactive intermediates that interact with cellular targets. The dimethylaminomethyl group enhances its solubility and facilitates its transport across cell membranes.
Comparison with Similar Compounds
5-Nitroindole: Similar structure but with the nitro group at the fifth position.
6-Aminoindole: The amino derivative of 6-Nitrogramine.
3-(Dimethylaminomethyl)-5-nitroindole: Similar structure with the nitro group at the fifth position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and dimethylaminomethyl groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N,N-dimethyl-1-(6-nitro-1H-indol-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-11-5-9(14(15)16)3-4-10(8)11/h3-6,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTRDROSYRMMAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219804 | |
Record name | 6-Nitrogramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6954-87-6 | |
Record name | 6-Nitrogramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Nitrogramine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67770 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Nitrogramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Nitrogramine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74MV8S7S3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-nitrogramine in the synthesis of β-carboline derivatives with potential benzodiazepine receptor binding activity?
A1: this compound serves as a crucial starting material in the synthesis of various β-carboline derivatives. [] Researchers utilized this compound in a multi-step synthesis to create a series of 5-, 6-, and 7-amino derivatives of 3-methoxycarbonyl-β-carboline (β-CCM) and 3-ethoxycarbonyl-β-carboline (β-CCE). Specifically, condensation reactions with diethyl formylamino- or diethyl acetylaminomalonate were performed on this compound, ultimately leading to the formation of the target β-carboline compounds. [] These derivatives were then investigated for their binding affinity to benzodiazepine receptor sites. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.